![molecular formula C25H23FN4O2S B2470113 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207029-93-3](/img/structure/B2470113.png)

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

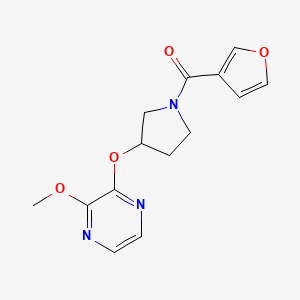

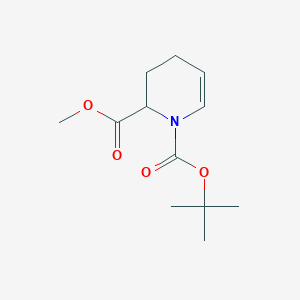

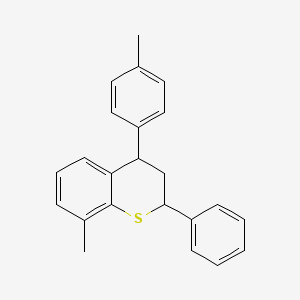

The compound “3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidinone ring. The molecule also contains a piperazine ring, which is substituted with a 4-fluorophenyl group and a 2-oxoethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

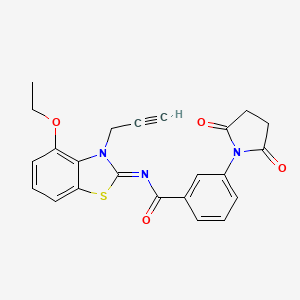

Compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. For example, derivatives incorporating elements like dithiocarbamate with thiazole or benzothiazole rings have shown significant antimicrobial activity against various microorganism strains. These compounds were synthesized starting from potassium salts of specific piperazine dithiocarbamates, and their structures were elucidated using NMR, MS spectral data, and elemental analysis (Yurttaş et al., 2016).

Receptor Ligand Binding

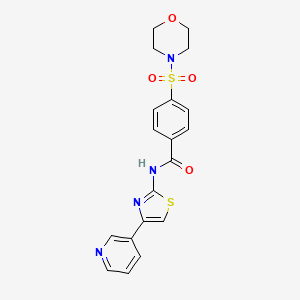

Another area of research focuses on the binding affinity of thieno[2,3-d]pyrimidinone derivatives for receptors such as the 5-HT1A receptor. These compounds were prepared and evaluated for their in vitro affinity, providing insights into the structural features required for effective and selective ligands (Modica et al., 1997).

Monoamine Oxidase Inhibitors

A series of piperazine derivatives were synthesized and screened for their inhibitory activity against monoamine oxidase A and B. Select compounds exhibited selective MAO-A inhibitory activity, indicating potential therapeutic applications (Kaya et al., 2017).

Antineoplastic Properties

The metabolism of compounds like flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia was studied to determine the main metabolic pathways in humans after oral administration. This research contributes to understanding the drug's pharmacokinetics and therapeutic potential (Gong et al., 2010).

Antiproliferative Activity

The synthesis and evaluation of new pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines highlight the therapeutic potential of such compounds in cancer treatment. Some synthesized derivatives showed significant activity, suggesting their development as anticancer agents (Mallesha et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Analogues of similar compounds have been shown to inhibit ents . These inhibitors are more selective to ENT2 than to ENT1 .

Biochemical Pathways

Ents, which similar compounds target, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 4205024432 , which may influence its absorption and distribution within the body.

Result of Action

Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds may decrease the rate of nucleoside transport, potentially affecting nucleotide synthesis and adenosine function .

Eigenschaften

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O2S/c1-17-2-4-18(5-3-17)21-15-33-24-23(21)27-16-30(25(24)32)14-22(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h2-9,15-16H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGCXTXHCWWUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)